molecular formula C21H31N5O3 B1667213 (R)-6-Hydroxybuspirone CAS No. 477930-30-6

(R)-6-Hydroxybuspirone

货号: B1667213
CAS 编号: 477930-30-6
分子量: 401.5 g/mol
InChI 键: KOZNAHJIJGCFJJ-SFHVURJKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BMS-442608 is a 5-HT1A partial agonist. BMS-442608 is the R-enantiomer. (R)-Enantiomer showed higher affinity and selectivity for the 5HT1A receptor compared to the (S)-enantiomer. (S)-Enantiomer has advantage of being cleared more slowly from blood compared to the (R)-enantiomer.

科学研究应用

Therapeutic Applications

(R)-6-Hydroxybuspirone has been investigated for its efficacy in treating a range of clinical disorders:

  • Anxiety Disorders : It has been shown to effectively reduce symptoms associated with generalized anxiety disorder, panic disorder, and social anxiety disorder. The compound's mechanism involves modulation of serotonin receptors, which plays a crucial role in mood regulation .
  • Depression : Clinical studies indicate that this compound can alleviate depressive symptoms, particularly in patients with mixed anxiety and depression .
  • Irritable Bowel Syndrome : A notable case study highlighted the effectiveness of buspirone (and by extension, this compound) in managing refractory irritable bowel syndrome, suggesting that its anxiolytic properties may help regulate the brain-gut axis .
  • Extrapyramidal Motor Disorders : Research suggests potential benefits in treating movement disorders due to its receptor specificity, which may minimize adverse effects typically associated with other treatments .
  • Substance Dependence : There is evidence supporting the use of this compound in managing symptoms of alcohol and nicotine dependence, potentially aiding in withdrawal and craving reduction .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for optimizing its clinical use. Studies have demonstrated that this compound exhibits favorable pharmacokinetic properties:

  • Bioavailability : The R-enantiomer shows approximately 2- to 3-fold greater exposure compared to buspirone when administered, indicating enhanced bioavailability and therapeutic potential .
  • Safety Profile : Clinical trials reveal that this compound is well tolerated with fewer side effects than the racemic mixture. Adverse effects such as dizziness and sedation are significantly reduced .

Case Study on Irritable Bowel Syndrome

A patient diagnosed with refractory irritable bowel syndrome underwent multiple treatment regimens without success until buspirone was introduced. The patient reported significant improvement in symptoms and quality of life after starting treatment with buspirone, highlighting the potential role of this compound in gastrointestinal disorders influenced by stress .

化学反应分析

Enantiomeric Separation via Chiral Chromatography

Racemic 6-hydroxybuspirone is resolved into its enantiomers using preparative chiral HPLC :

  • Column : Chirobiotic-Vancomycin (22.1 mm × 250 mm, 10 µm)

  • Mobile Phase : MeOH/acetic acid/triethylamine (100:0.2:0.1, v/v/v)

  • Flow Rate : 20 mL/min

  • Detection : UV at 236 nm

ParameterR-EnantiomerS-Enantiomer
Retention Time~10.9 minutes~13.4 minutes
Isolation MethodPrecipitation at pH 8Precipitation at pH 8
Purity>99% after washing>99% after washing

Post-separation, the R-enantiomer is precipitated by adjusting the pH to ~8 with NH₄OH and extracted with methylene chloride .

Hydrogenation of Intermediate Compounds

An improved one-step synthesis involves hydrogenation of a buspirone derivative:

  • Reaction : 4.0 g of intermediate III is hydrogenated with 10% Pd/C in methanol at 40–45 psi for 1 hour.

  • Product : 0.41 g of off-white solid (R-6-hydroxybuspirone) after purification via flash chromatography (EtOAc eluent) .

Analytical Data :

  • Formula: C₂₁H₃₁N₅O₃

  • Calculated: C, 62.82%; H, 7.78%; N, 17.44%

  • Found: C, 62.84%; H, 7.81%; N, 17.33% .

Enzymatic Resolution of Racemates

This compound is obtained via enzymatic hydrolysis:

  • Substrate : Racemic 6-acetoxybuspirone

  • Enzyme : l-Amino acid acylase from Aspergillus melleus (Amano Acylase 30000)

  • Process : Hydrolysis yields (S)-6-hydroxybuspirone (95% ee at 45% conversion). The remaining (R)-6-acetoxybuspirone (88% ee) undergoes acid hydrolysis to produce this compound .

ParameterValue
Enzymatic Yield45% conversion
Enantiomeric Excess95% ee (S), 88% ee (R)
Final Purity99% ee after crystallization

Inhibition of Metabolism by Axitinib

Axitinib, a tyrosine kinase inhibitor, noncompetitively inhibits CYP3A4-mediated metabolism of buspirone to this compound:

ParameterRat Liver Microsomes (RLMs)Human Liver Microsomes (HLMs)
IC₅₀ (6′-OH pathway)15.76 µM10.63 µM
IC₅₀ (N-dealkylation)9.74 µM9.902 µM

Axitinib (100 µM) reduces buspirone hydroxylation by >85% in vitro and increases buspirone’s plasma AUC by 5.3-fold in vivo .

Pharmacological Relevance

  • Receptor Activity : this compound binds to 5-HT₁ₐ receptors with EC₅₀ values of 1.0 µM (presynaptic) and 4.0 µM (postsynaptic) in rats .

  • Bioavailability : Oral administration in rats shows 19% bioavailability, significantly higher than buspirone (1.4%) .

属性

CAS 编号

477930-30-6

分子式

C21H31N5O3

分子量

401.5 g/mol

IUPAC 名称

(10R)-10-hydroxy-8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione

InChI

InChI=1S/C21H31N5O3/c27-17-16-21(6-1-2-7-21)18(28)19(29)26(17)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9,18,28H,1-4,6-7,10-16H2/t18-/m0/s1

InChI 键

KOZNAHJIJGCFJJ-SFHVURJKSA-N

SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4

手性 SMILES

C1CCC2(C1)CC(=O)N(C(=O)[C@@H]2O)CCCCN3CCN(CC3)C4=NC=CC=N4

规范 SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

BMS-442608;  BMS 442608;  BMS442608;  UNII-93881477KV.

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-6-Hydroxybuspirone
Reactant of Route 2
Reactant of Route 2
(R)-6-Hydroxybuspirone
Reactant of Route 3
Reactant of Route 3
(R)-6-Hydroxybuspirone
Reactant of Route 4
(R)-6-Hydroxybuspirone
Reactant of Route 5
Reactant of Route 5
(R)-6-Hydroxybuspirone
Reactant of Route 6
Reactant of Route 6
(R)-6-Hydroxybuspirone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。